molecular formula C16H13ClO2 B12708629 alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol CAS No. 117238-60-5

alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol

Cat. No.: B12708629
CAS No.: 117238-60-5
M. Wt: 272.72 g/mol
InChI Key: UFVNRXXZWFKORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol is a chemical compound known for its unique structure and diverse applications. This compound features a benzofuran ring substituted with a chlorophenyl group and a methyl group, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-methylphenol in the presence of a strong acid catalyst to form the benzofuran ring. Subsequent reduction of the aldehyde group yields the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-alpha-methylphenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a chlorophenyl group and exhibits antimicrobial and anticancer activities.

    Pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

Uniqueness

Alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol is unique due to its specific benzofuran structure combined with a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

117238-60-5

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

(4-chlorophenyl)-(5-methyl-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C16H13ClO2/c1-10-2-7-14-12(8-10)9-15(19-14)16(18)11-3-5-13(17)6-4-11/h2-9,16,18H,1H3

InChI Key

UFVNRXXZWFKORM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.